3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Catalog No.
S13663359
CAS No.
M.F
C7H9NO4
M. Wt
171.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxyli...

Product Name

3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

IUPAC Name

3-(methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

InChI

InChI=1S/C7H9NO4/c1-4-6(7(9)10)5(3-11-2)8-12-4/h3H2,1-2H3,(H,9,10)

InChI Key

PDRZIJDDPYLZGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)COC)C(=O)O

3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid is an organic compound characterized by the presence of an oxazole ring, a methoxymethyl group, and a carboxylic acid functional group. The molecular formula for this compound is C₈H₉NO₃, and it has a molecular weight of approximately 167.16 g/mol. The oxazole ring contributes to its heterocyclic nature, while the carboxylic acid group enhances its acidity and potential for various

  • Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The oxazole ring can be reduced under specific conditions to yield various derivatives, often utilizing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
  • Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where the methoxymethyl or carboxylic acid groups are replaced by other functional groups depending on the reaction conditions.

The synthesis of 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid can be achieved through several methods:

  • Cyclization from Precursors: One common method involves cyclization reactions starting from appropriate nitriles or esters using dehydrating agents such as phosphorus oxychloride.
  • Base-Catalyzed Reactions: A typical synthetic route may include base-catalyzed reactions where the methoxymethyl group is introduced under controlled conditions to ensure high yield and purity.
  • Industrial Production: In industrial settings, optimized reaction conditions are utilized to enhance yield and minimize by-products. This may involve continuous flow reactors and advanced purification techniques like crystallization and chromatography.

3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid finds applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a candidate for drug development, particularly in the search for new antimicrobial or anti-inflammatory agents.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules, contributing to advancements in synthetic methodologies.

Interaction studies involving 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid focus on its reactivity with biological targets and other chemical entities. These studies help elucidate its potential mechanisms of action in biological systems and identify possible interactions with enzymes or receptors that could inform therapeutic applications.

Several compounds share structural similarities with 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Methylisoxazole-4-carboxylic acidIsoxazole ring with a carboxylic acid groupKnown for its role in pharmaceuticals
3-Methoxyphenyl-5-methylisoxazole-4-carboxylic acidContains a methoxyphenyl groupExhibits enhanced biological activity
5-(Methoxymethyl)-3-methylisoxazole-4-carboxylic acidMethoxymethyl group on the isoxazole ringPotentially greater solubility due to the methoxy group

These compounds highlight the uniqueness of 3-(Methoxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid through its specific functional groups and structural configuration, which may influence its reactivity and biological activity compared to others in its class.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

171.05315777 g/mol

Monoisotopic Mass

171.05315777 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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